molecular formula C10H20N2 B2451573 4-(2-Methylpyrrolidin-1-yl)piperidine CAS No. 904677-71-0

4-(2-Methylpyrrolidin-1-yl)piperidine

Cat. No.: B2451573
CAS No.: 904677-71-0
M. Wt: 168.284
InChI Key: WYSNSNBDMIDQDR-UHFFFAOYSA-N
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Description

4-(2-Methylpyrrolidin-1-yl)piperidine is an organic compound with the molecular formula C10H20N2 It is a heterocyclic amine, featuring both a piperidine and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrrolidin-1-yl)piperidine typically involves the reaction of 2-methylpyrrolidine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methylpyrrolidine, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

4-(2-Methylpyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    2-Methylpyrrolidine: A related compound with a pyrrolidine ring substituted with a methyl group.

    N-Methylpiperidine: Another similar compound with a methyl group attached to the nitrogen atom of piperidine.

Uniqueness

4-(2-Methylpyrrolidin-1-yl)piperidine is unique due to its dual-ring structure, combining both piperidine and pyrrolidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methylpyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-3-2-8-12(9)10-4-6-11-7-5-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSNSNBDMIDQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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